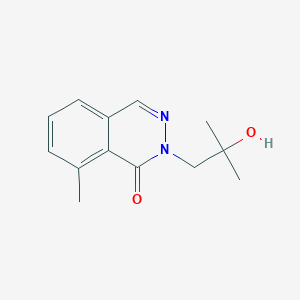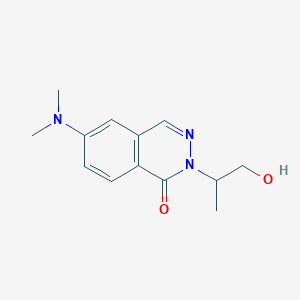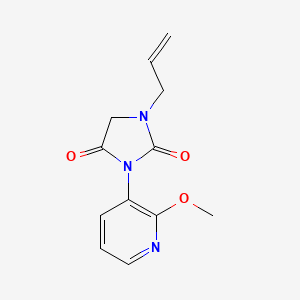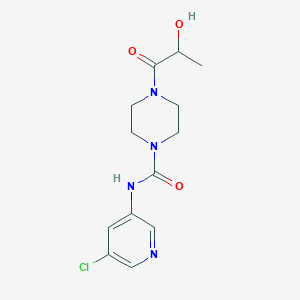
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a hydroxy-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one typically involves the reaction of 8-methylphthalazin-1-one with 2-hydroxy-2-methylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the phthalazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or other reducing agents in anhydrous conditions.
Substitution: Various halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy-methylpropyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phthalazinone core may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Shares the hydroxy-methylpropyl group but lacks the phthalazinone core.
2-Hydroxy-2-methylpropiophenone: Contains a similar hydroxy-methylpropyl group but with a different aromatic core.
2-Hydroxy-2-methylpropanal: Another compound with a hydroxy-methylpropyl group but with an aldehyde functional group.
Uniqueness
2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one is unique due to the combination of the phthalazinone core and the hydroxy-methylpropyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)-8-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-4-6-10-7-14-15(8-13(2,3)17)12(16)11(9)10/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNNARLZELCQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN(C2=O)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)-5-azaspiro[3.5]nonan-8-amine](/img/structure/B7417054.png)
![N-[[1-(1H-benzimidazol-2-ylmethyl)triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7417055.png)
![2-(methoxymethyl)-4-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-yl-1H-pyrimidin-6-one](/img/structure/B7417062.png)
![4-(Methoxymethyl)-1-[(1-methylsulfonylcyclohexyl)methyl]triazole](/img/structure/B7417066.png)
![2-[[4-(methoxymethyl)triazol-1-yl]methyl]-1H-benzimidazole](/img/structure/B7417068.png)


![6-[4-(Methoxymethyl)triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B7417078.png)

![3-Cyclopropyl-5-[[4-(methoxymethyl)triazol-1-yl]methyl]-1,2-oxazole](/img/structure/B7417097.png)
![2-N-[(5-bromofuran-2-yl)methyl]-2-N-methyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7417107.png)
![3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one](/img/structure/B7417112.png)
![3-Bromo-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417116.png)
![4-(2-Methylpyrazol-3-yl)-1-[2-(oxolan-3-yloxy)ethyl]triazole](/img/structure/B7417138.png)
